8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one
Overview
Description
8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one is a chemical compound with a complex structure that includes an isoquinoline core substituted with an amino group and a tert-butyl-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-di-tert-butylpyridine: Shares structural similarities but differs in its functional groups and overall reactivity.
8-amino-2-naphthalenesulfonic acid: Another amino-substituted compound with different core structure and properties.
Uniqueness
8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one is unique due to its specific substitution pattern and the presence of both amino and tert-butyl-phenyl groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C19H22N2O |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C19H22N2O/c1-19(2,3)14-7-9-15(10-8-14)21-12-11-13-5-4-6-16(20)17(13)18(21)22/h4-10H,11-12,20H2,1-3H3 |
InChI Key |
FFPNHJGVDHHGJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2CCC3=C(C2=O)C(=CC=C3)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.